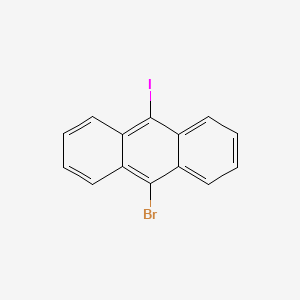

9-Bromo-10-iodoanthracene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

9-bromo-10-iodoanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrI/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWWICUNBWGHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Bromo-10-iodoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred chemical properties of 9-Bromo-10-iodoanthracene, a halogenated aromatic hydrocarbon of interest in organic synthesis and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines confirmed information with scientifically reasoned estimations based on the properties of analogous compounds.

Chemical Properties

This compound is a disubstituted anthracene containing both a bromine and an iodine atom at the 9 and 10 positions of the anthracene core. Its chemical identity is confirmed by its CAS number 359435-47-5[1][2][3][4].

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₈BrI | PubChem[5] |

| Molecular Weight | 383.02 g/mol | PubChem[5] |

| Appearance | Likely a yellow to orange crystalline solid | Inferred from related haloanthracenes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Likely soluble in chlorinated solvents and aromatic hydrocarbons; insoluble in water. | Inferred from related haloanthracenes |

| CAS Number | 359435-47-5 | Ambeed, BLD Pharm, Apollo[1][2][4] |

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic iodination of 9-bromoanthracene.

Materials:

-

9-Bromoanthracene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Dichloromethane (DCM) or a similar inert solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Dichloromethane for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromoanthracene (1 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents).

-

Initiation: Slowly add trifluoroacetic acid (catalytic amount) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating may be applied.

-

Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and dichloromethane to isolate the this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: This proposed protocol is based on general procedures for the iodination of aromatic compounds and would require optimization for this specific substrate.

Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Based on a patent mentioning its use, this compound is a precursor for more complex anthracene derivatives, particularly through cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization.

Caption: Potential selective cross-coupling reactions of this compound.

Potential Applications

Given its structure and the context from a patent, this compound is primarily of interest as an intermediate in the synthesis of advanced organic materials. The presence of two different, selectively addressable halogen atoms makes it a valuable building block for creating complex, asymmetrically substituted anthracene derivatives. These derivatives are often explored for their applications in:

-

Organic Light-Emitting Diodes (OLEDs): As precursors to fluorescent emitters or host materials. A patent indicates its utility in producing 9,10-diphenylanthracene, a known material in organic electronics[6].

-

Organic Semiconductors: For use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Fluorescent Probes and Sensors: The anthracene core is highly fluorescent, and substitution at the 9 and 10 positions can tune its photophysical properties for sensing applications.

Conclusion

This compound is a specialized chemical intermediate with significant potential in materials science. While detailed experimental data is scarce in public literature, its confirmed existence and use in patented processes underscore its relevance. The proposed synthetic route and reactivity profile, based on established chemical principles for analogous compounds, provide a solid foundation for researchers and scientists working with this and similar halogenated polycyclic aromatic hydrocarbons. Further research is warranted to fully characterize its properties and explore its applications.

References

- 1. 1-Bromo-9-iodoanthracene (820208-66-0) for sale [vulcanchem.com]

- 2. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 5. This compound | C14H8BrI | CID 18533599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Halogenations of anthracenes and Dibenz - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 9-Bromo-10-iodoanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible synthetic routes for the preparation of 9-Bromo-10-iodoanthracene, a halogenated polycyclic aromatic hydrocarbon of interest in materials science and as a synthetic intermediate. Due to the limited availability of direct published procedures for this specific compound, this guide details experimental protocols adapted from established methods for analogous transformations.

Introduction

Anthracene and its derivatives are a critical class of compounds in organic electronics, sensor technology, and pharmaceutical development. The targeted introduction of different halogen atoms at specific positions on the anthracene core, such as in this compound, allows for fine-tuning of the molecule's electronic properties and provides orthogonal handles for further functionalization through cross-coupling reactions. This guide outlines two strategic approaches to synthesize this heterogeneously dihalogenated anthracene.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the target compound.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Anthracene | 120-12-7 | C₁₄H₁₀ | 178.23 | 215-218 | White to yellow solid |

| 9-Bromoanthracene | 1564-64-3 | C₁₄H₉Br | 257.13 | 97-100 | Yellow solid[1] |

| 9,10-Dibromoanthracene | 523-27-3 | C₁₄H₈Br₂ | 336.02 | 223-224 | Yellow to yellow-green powder[2] |

| This compound | 359435-47-5 | C₁₄H₈BrI | 383.02 | Not available | Not available |

Table 2: Summary of Synthetic Routes and Expected Yields

| Route | Starting Material | Key Intermediate(s) | Key Reactions | Typical Yield Range (%) |

| 1 | Anthracene | 9-Bromoanthracene | Electrophilic Bromination, Electrophilic Iodination | 60-70 (overall) |

| 2 | Anthracene | 9,10-Dibromoanthracene | Electrophilic Dibromination, Halogen-Metal Exchange, Iodination | 50-60 (overall) |

Experimental Protocols

Route 1: Electrophilic Iodination of 9-Bromoanthracene

This route involves the initial monobromination of anthracene followed by a selective iodination at the 10-position.

Step 1: Synthesis of 9-Bromoanthracene

-

Materials: Anthracene, N-Bromosuccinimide (NBS), Chloroform (CHCl₃), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve anthracene (5.0 g, 28.05 mmol) in 100 mL of chloroform.[3]

-

Add N-bromosuccinimide (4.99 g, 28.05 mmol) in portions to the solution while stirring and protecting the reaction from light.[3]

-

Continue stirring the reaction mixture at room temperature for 12 hours.[3]

-

After the reaction is complete, as monitored by TLC, wash the mixture with water (2 x 50 mL).[3]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from anhydrous ethanol to yield 9-bromoanthracene as a green-yellow solid.[3]

-

-

Expected Yield: 66.3%[3]

Step 2: Synthesis of this compound

-

Materials: 9-Bromoanthracene, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

-

Procedure (Adapted from general iodination protocols):

-

In a dry flask under an inert atmosphere, dissolve 9-bromoanthracene (1.0 g, 3.89 mmol) in 20 mL of dichloromethane.

-

Add N-iodosuccinimide (0.92 g, 4.08 mmol, 1.05 equiv.).

-

Slowly add trifluoroacetic acid (0.1 mL, 1.3 mmol, 0.33 equiv.) as a catalyst.[4]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is expected to be complete within 16 hours.[4]

-

Upon completion, dilute the reaction mixture with dichloromethane (30 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL), 10% aqueous sodium thiosulfate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to obtain this compound.

-

Route 2: Selective Monolithiation of 9,10-Dibromoanthracene

This approach relies on the selective halogen-metal exchange at one of the bromine-substituted positions, followed by quenching with an iodine source.

Step 1: Synthesis of 9,10-Dibromoanthracene

-

Materials: Anthracene, Bromine (Br₂), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve anthracene in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Slowly add a solution of bromine in carbon tetrachloride to the anthracene solution while stirring.

-

Heat the reaction mixture to reflux until the bromine color disappears.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold carbon tetrachloride, and then with a small amount of ethanol.

-

Recrystallize the crude product from a suitable solvent like xylene to obtain pure 9,10-dibromoanthracene.

-

-

Expected Yield: High (typically >90%).

Step 2: Synthesis of this compound

-

Materials: 9,10-Dibromoanthracene, n-Butyllithium (n-BuLi) in hexanes, Iodine (I₂), Tetrahydrofuran (THF), Diethyl ether.

-

Procedure (Adapted from analogous monolithiation):

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 9,10-dibromoanthracene (1.0 g, 2.98 mmol) in 50 mL of anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium (1.86 mL of a 1.6 M solution in hexanes, 2.98 mmol) dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes to allow for selective monolithiation.

-

In a separate flask, dissolve iodine (0.83 g, 3.28 mmol, 1.1 equiv.) in 20 mL of anhydrous THF.

-

Slowly add the iodine solution to the lithiated anthracene solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield this compound.

-

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

References

Spectroscopic Analysis of 9-Bromo-10-iodoanthracene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Bromo-10-iodoanthracene is a halogenated polycyclic aromatic hydrocarbon of interest in materials science and organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the prediction of its behavior in various applications. This technical guide provides a summary of the expected spectroscopic characteristics of this compound based on the analysis of closely related anthracene derivatives. Due to a lack of publicly available, detailed experimental data for this compound, this paper will extrapolate probable spectroscopic data from analogues such as 9-bromoanthracene and 9,10-dibromoanthracene. This guide also outlines the standard experimental protocols for acquiring such data.

Introduction

Anthracene and its derivatives are a class of compounds extensively studied for their unique photophysical and electronic properties. Halogenation of the anthracene core at the 9 and 10 positions significantly influences these characteristics, making them valuable building blocks in the synthesis of novel organic materials, including those for organic light-emitting diodes (OLEDs) and molecular sensors. The specific placement of both a bromine and an iodine atom on the anthracene scaffold in this compound is expected to introduce interesting electronic and steric effects, warranting a detailed spectroscopic investigation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established trends in the spectroscopy of halogenated anthracenes.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | 8.0 - 9.0 | Protons on the anthracene core are expected to be in the aromatic region, likely appearing as multiplets due to complex spin-spin coupling. The protons closest to the halogen substituents may experience a downfield shift. |

| ¹³C | 120 - 140 | Aromatic carbons will resonate in this range. Carbons directly bonded to the halogens (C9 and C10) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of bromine and iodine. |

Table 2: Predicted Mass Spectrometry Data

| Technique | Expected m/z Value | Notes |

| EI-MS | [M]⁺ ≈ 382.88 | The molecular ion peak would be expected around this m/z value, corresponding to the molecular weight of C₁₄H₈BrI. The isotopic pattern will be characteristic, showing contributions from both ⁷⁹Br/⁸¹Br isotopes. |

Table 3: Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) | Notes |

| Non-polar (e.g., Hexane) | 350 - 450 | The absorption spectrum is expected to show the characteristic vibronic structure of the anthracene core, with potential shifts in the absorption maxima due to the halogen substituents. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| C-H stretch (aromatic) | 3050 - 3150 | Typical for aromatic C-H bonds. |

| C=C stretch (aromatic) | 1450 - 1600 | Characteristic of the anthracene ring system. |

| C-Br stretch | 500 - 600 | The position of this band can be influenced by the surrounding molecular structure. |

| C-I stretch | 485 - 600 | This band may overlap with the C-Br stretch. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Synthesis of this compound

A potential synthetic route to this compound could involve a two-step halogenation of anthracene.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Protocol:

-

Bromination: Anthracene is dissolved in a suitable solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) is added portion-wise, and the reaction is initiated, often with a radical initiator like AIBN or by light. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of 9-Bromoanthracene: Upon completion, the reaction mixture is filtered to remove succinimide. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Iodination: The obtained 9-bromoanthracene is dissolved in glacial acetic acid. A mixture of iodine (I₂) and iodic acid (HIO₃) is added, and the reaction is heated.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis:

Caption: General workflow for spectroscopic characterization.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or via injection for solutions (for techniques like ESI or APCI). For Electron Ionization (EI), a direct insertion probe is common.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette.

-

The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is determined.

-

-

Infrared (IR) Spectroscopy:

-

For solid samples, a small amount of the compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The positions of characteristic absorption bands are identified.

-

Conclusion

The spectroscopic analysis of this compound is essential for its unambiguous identification and for understanding its electronic structure. While direct experimental data is currently limited in the public domain, the predicted spectroscopic characteristics and the detailed experimental protocols provided in this guide offer a solid foundation for researchers working with this and related halogenated anthracene compounds. The successful synthesis and thorough spectroscopic characterization will be pivotal for unlocking the potential of this compound in advanced materials and chemical synthesis.

Unveiling the Physicochemical Landscape of 9-Bromo-10-iodoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 9-Bromo-10-iodoanthracene. Due to the limited availability of experimental data for this specific compound, this document also presents a comparative analysis of the well-characterized, structurally related analogs: 9-Bromoanthracene and 9,10-Dibromoanthracene. This approach offers valuable context and predictive insights into the behavior of this compound. The guide further outlines a plausible synthetic methodology and concludes with a workflow diagram illustrating the synthesis process, adhering to the specified visualization requirements.

Introduction

Anthracene and its halogenated derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science and medicinal chemistry. Their unique photophysical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as building blocks for more complex molecular architectures. This compound, with its distinct pattern of heavy halogen substitution, presents an intriguing subject for study, potentially exhibiting unique solid-state packing interactions and reactivity. However, a thorough review of the scientific literature reveals a notable scarcity of experimental data for this particular compound. This guide aims to bridge this knowledge gap by consolidating the available information and leveraging data from closely related analogs to provide a foundational understanding for researchers.

Comparative Physicochemical Properties

To provide a predictive framework for the physical properties of this compound, the following table summarizes the experimental data for 9-Bromoanthracene and 9,10-Dibromoanthracene. These compounds serve as the closest structural analogs with readily available data.

| Property | 9-Bromoanthracene | 9,10-Dibromoanthracene | This compound |

| CAS Number | 1564-64-3[1] | 523-27-3 | 359435-47-5 |

| Molecular Formula | C14H9Br[1] | C14H8Br2 | C14H8BrI[2] |

| Molecular Weight | 257.13 g/mol [1] | 336.02 g/mol | 383.02 g/mol |

| Melting Point | 97-100 °C[1] | 223-226 °C[3] | Data not available |

| Boiling Point | ~304 °C (estimate)[1] | Data not available | Data not available |

| Appearance | White to light yellow crystalline powder[1] | Yellow to yellow-green fluffy powder[3] | Data not available |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol; Insoluble in water[1] | Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water[3] | Data not available |

Experimental Protocols: A Proposed Synthetic Route

Proposed Synthesis of this compound from 9-Bromoanthracene:

Materials:

-

9-Bromoanthracene

-

N-Iodosuccinimide (NIS)

-

Anhydrous Dichloromethane (DCM) or other suitable inert solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 9-Bromoanthracene (1 equivalent) in anhydrous DCM.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the proposed logical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has synthesized the available information on this compound and its closely related analogs. While direct experimental data for the target compound remains elusive, the comparative data presented offers a valuable starting point for researchers. The proposed synthetic protocol provides a practical methodology for its preparation in the laboratory. It is anticipated that future research will further elucidate the physical and chemical properties of this intriguing molecule, paving the way for its potential application in various scientific and technological fields.

References

In-Depth Technical Guide: 9-Bromo-10-iodoanthracene

CAS Number: 359435-47-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Bromo-10-iodoanthracene, a halogenated aromatic hydrocarbon of significant interest in organic synthesis and materials science. Due to the limited availability of specific experimental data for this exact compound, this guide draws upon established principles and data from closely related anthracene derivatives to project its properties and potential applications.

Physicochemical Properties

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₄H₈BrI |

| Molecular Weight | 383.02 g/mol |

| Appearance | Likely a yellow to greenish-yellow crystalline solid, typical for many anthracene derivatives. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers. |

| Melting Point | Expected to be a high-melting solid, characteristic of rigid aromatic structures. |

| Photophysical Properties | The extended π-system of the anthracene core suggests that this compound will be fluorescent. The heavy halogen atoms (bromine and iodine) may induce phosphorescence through enhanced intersystem crossing.[1] |

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic pathway can be conceptualized based on established halogenation reactions of anthracene.

Conceptual Synthetic Workflow

The synthesis would likely proceed through a sequential halogenation of anthracene. Given the directing effects of the first halogen substituent, the synthesis could start with the bromination of anthracene to form 9-bromoanthracene, followed by iodination.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Potential for Cross-Coupling Reactions

The presence of two different halogen atoms at the 9 and 10 positions opens up possibilities for selective sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to introduce different substituents at the 10- and 9-positions, respectively.

This selective reactivity is crucial for the construction of complex, asymmetric anthracene derivatives, which are valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs).

Caption: Proposed sequential cross-coupling pathway for this compound.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for this compound are scarce. The following are hypothetical protocols based on general procedures for similar compounds.

Synthesis of 9-Bromoanthracene (Intermediate)

-

Materials: Anthracene, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve anthracene in CCl₄ in a round-bottom flask protected from light.

-

Add NBS in portions to the solution at room temperature with stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 9-bromoanthracene.

-

Iodination of 9-Bromoanthracene (Conceptual)

-

Materials: 9-Bromoanthracene, N-Iodosuccinimide (NIS), suitable solvent (e.g., DMF or a chlorinated solvent).

-

Procedure:

-

Dissolve 9-bromoanthracene in the chosen solvent in a round-bottom flask.

-

Add NIS to the solution and stir at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the creation of advanced materials with tailored photophysical and electronic properties.

-

Organic Electronics: As a precursor for asymmetric 9,10-disubstituted anthracenes, it is highly relevant for the synthesis of materials for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to introduce different functional groups at the 9 and 10 positions allows for fine-tuning of the material's HOMO/LUMO energy levels, charge transport characteristics, and emission color.

-

Fluorescent Probes: The anthracene core is a well-known fluorophore. Functionalization via the bromo and iodo groups could lead to the development of novel fluorescent probes for sensing and imaging applications in biological and chemical systems.

-

Drug Development: While direct applications in drug development are not established, polycyclic aromatic hydrocarbons are scaffolds that are explored in medicinal chemistry. The reactivity of the C-Br and C-I bonds allows for the attachment of various pharmacophores, potentially leading to new therapeutic agents.

Safety and Handling

Detailed toxicity data for this compound is not available. However, as with all halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For disposal, follow local regulations for chemical waste.

References

Literature Review of 9-Bromo-10-iodoanthracene: A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-iodoanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon. Its structure suggests potential applications in organic synthesis, materials science, and medicinal chemistry, primarily due to the presence of two different halogen atoms at the 9 and 10 positions of the anthracene core. These halogens can serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. However, a comprehensive review of the scientific literature reveals a significant scarcity of published data specifically on this compound.

Synthesis and Chemical Properties

General synthetic strategies for preparing mixed halogenated anthracenes might involve multi-step sequences. For instance, one could envision the bromination of anthracene to yield 9-bromoanthracene, followed by a subsequent iodination step. However, controlling the regioselectivity to obtain the desired 9-bromo-10-iodo isomer would be a critical challenge, as direct halogenation of 9-bromoanthracene often leads to the formation of 9,10-dibromoanthracene or other polysubstituted products. Alternative approaches could involve the use of specific directing groups or a more elaborate synthetic route starting from a pre-functionalized anthracene precursor.

The chemical properties of this compound are largely inferred from the known reactivity of similar haloanthracenes. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in nucleophilic substitution and cross-coupling reactions. This differential reactivity could potentially be exploited for the selective functionalization of the 10-position over the 9-position.

Quantitative Data

A thorough search of chemical databases and scientific literature did not yield any specific quantitative data for this compound. The following tables are therefore presented as placeholders to highlight the type of information that would be essential for a complete technical guide, should such data become available in the future.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₈BrI |

| Molecular Weight | 383.02 g/mol |

| Appearance | Not Reported |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| Solubility | Not Reported |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Not Reported |

| ¹³C NMR | Not Reported |

| Mass Spectrometry | Not Reported |

| Infrared (IR) | Not Reported |

| UV-Vis Absorption | Not Reported |

| Fluorescence Emission | Not Reported |

Table 3: Crystallographic Data

| Parameter | Value |

| Crystal System | Not Reported |

| Space Group | Not Reported |

| Unit Cell Dimensions | Not Reported |

| Density (calculated) | Not Reported |

Potential Applications

While no specific applications for this compound have been reported, its structure suggests potential utility in several areas of research and development:

-

Organic Synthesis: As a building block, the differential reactivity of the C-I and C-Br bonds could enable sequential and site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents at the 9 and 10 positions. This would allow for the synthesis of highly tailored anthracene derivatives with specific electronic and photophysical properties.

-

Materials Science: Anthracene derivatives are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to precisely tune the molecular structure of this compound could lead to new materials with improved performance characteristics.

-

Drug Development: The anthracene scaffold is present in some biologically active molecules. The halogen atoms on this compound could serve as handles for the attachment of pharmacophores or be involved in halogen bonding interactions with biological targets.

Experimental Protocols and Visualizations

Due to the lack of published experimental work on this compound, no detailed methodologies or signaling pathway diagrams can be provided. The following sections are included to illustrate the format and type of information that would be presented if such data were available.

Hypothetical Synthetic Workflow

Should a synthetic procedure be developed, a workflow diagram would be created to illustrate the key steps.

Caption: A hypothetical workflow for the synthesis of this compound.

Potential Reaction Pathway

A diagram illustrating the potential for sequential cross-coupling reactions could be visualized as follows.

Caption: Potential pathway for sequential functionalization of this compound.

Conclusion

An In-depth Technical Guide to 9-Bromo-10-iodoanthracene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Bromo-10-iodoanthracene, a halogenated aromatic hydrocarbon. Due to a lack of a formal discovery narrative in publicly accessible literature, this document focuses on the presumptive synthesis, known properties, and likely applications based on related compounds. The information presented is intended to equip researchers with the foundational knowledge for its synthesis and potential use, particularly in the field of materials science.

Introduction and Historical Context

Physicochemical Properties

Specific experimental data for this compound, such as its melting point and NMR spectroscopic data, are not widely published in peer-reviewed literature. However, its basic properties are known and listed by commercial suppliers. For a practical understanding, this section provides a comparison of the known properties of the parent molecule, anthracene, and the key synthetic intermediate, 9-bromoanthracene.

Table 1: Physicochemical Data of Anthracene and its Brominated Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Anthracene | C₁₄H₁₀ | 178.23 | 215 - 217 | Colorless to pale yellow solid |

| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 97 - 100 | Yellow to greenish-yellow crystals |

| This compound | C₁₄H₈BrI | 383.02 | Not available in literature | Not available in literature |

Note: While a specific melting point for this compound is not found in the literature, it is expected to be a solid at room temperature.

Synthesis of this compound

The synthesis of this compound is logically approached as a two-step process starting from anthracene. The first step involves the selective monobromination of anthracene at the 9-position, followed by the iodination of the resulting 9-bromoanthracene at the 10-position.

Step 1: Synthesis of 9-Bromoanthracene

A well-established method for the synthesis of 9-bromoanthracene is the electrophilic substitution of anthracene using N-bromosuccinimide (NBS) as the bromine source.

-

Materials:

-

Anthracene (C₁₄H₁₀)

-

N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃), anhydrous

-

Ethanol (C₂H₅OH), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

-

-

Procedure: [1]

-

Dissolve anthracene (e.g., 5 g, 28.05 mmol) in anhydrous chloroform in a round-bottom flask.

-

Add N-bromosuccinimide (e.g., 4.99 g, 28.05 mmol) in portions while protecting the reaction from light.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, add distilled water and stir for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (CH₂Cl₂).

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from anhydrous ethanol to yield 9-bromoanthracene as a green-yellow needle-like solid.

-

Step 2: Proposed Synthesis of this compound

-

Materials:

-

9-Bromoanthracene (C₁₄H₉Br)

-

N-iodosuccinimide (NIS)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Proposed Procedure:

-

In a round-bottom flask, dissolve 9-bromoanthracene in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add N-iodosuccinimide (1.1 to 1.5 equivalents) to the cooled solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain this compound.

-

Visualizing the Synthesis and Workflow

The following diagrams illustrate the synthetic pathway and a generalized experimental workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Applications and Future Directions

Given the prevalence of halogenated anthracenes in materials science, the primary application of this compound is likely as a key intermediate in the synthesis of more complex organic molecules for electronic applications. The bromine and iodine atoms provide two distinct reactive sites for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the precise tuning of the electronic and photophysical properties of the final molecules, which is crucial for their performance in devices like OLEDs.

While there is no specific information linking this compound to drug development, the anthracene core is a known scaffold in some medicinal chemistry applications. However, the focus for this particular dihalogenated derivative remains strongly in the realm of materials science. Future research involving this compound will likely focus on its use as a building block for novel organic semiconductors, fluorescent probes, and other advanced functional materials.

References

Methodological & Application

Application Notes and Protocols for 9,10-Dihaloanthracene Derivatives in Organic Electronics

A focus on the synthesis and application of 9,10-disubstituted anthracene derivatives from common halogenated precursors.

Introduction

Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in the field of organic electronics. Their rigid, planar structure and tunable photophysical properties make them excellent candidates for active materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Specifically, substitution at the 9 and 10 positions of the anthracene core allows for the fine-tuning of the molecule's electronic and optical characteristics.

While the query focused on 9-Bromo-10-iodoanthracene, a comprehensive review of the scientific literature indicates that this specific dihalogenated anthracene is not a commonly utilized starting material in reported organic electronics research. However, the broader class of 9,10-dihaloanthracenes, particularly 9,10-dibromoanthracene, serves as a crucial and widely documented precursor for the synthesis of high-performance organic electronic materials. The reactivity of the carbon-halogen bonds in these precursors, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provides a versatile platform for creating a vast library of 9,10-disubstituted anthracene derivatives with tailored properties.

These application notes will therefore focus on the well-established use of 9,10-dihaloanthracene derivatives, with a primary emphasis on the synthetic routes from 9,10-dibromoanthracene and the performance of the resulting materials in OLEDs and OFETs. The principles and protocols described are broadly applicable to the class of 9,10-dihaloanthracenes and provide a foundational understanding for researchers in the field.

Application Notes

Organic Light-Emitting Diodes (OLEDs)

9,10-Disubstituted anthracene derivatives are widely employed as blue-emitting materials in OLEDs due to their high photoluminescence quantum yields and wide energy gaps. The bulky substituents at the 9 and 10 positions can prevent intermolecular π-π stacking, which often leads to aggregation-caused quenching of fluorescence in the solid state. This allows for the fabrication of efficient, non-doped deep-blue OLEDs.[1]

Furthermore, these derivatives can be used as host materials for phosphorescent emitters in Phosphorescent OLEDs (PHOLEDs). The high triplet energy of many anthracene derivatives enables efficient energy transfer to the phosphorescent guest, leading to high device efficiencies.

Key Performance Data for Anthracene-Based OLEDs:

| Emitter/Host Material | Device Structure | Max. External Quantum Efficiency (EQE) | Emission Color (CIE Coordinates) | Reference |

| mCz-TAn-CN (non-doped emitter) | ITO/DNTPD/NPB/mCz-TAn-CN/Alq3/LiF/Al | 7.03% | Deep-blue (0.14, 0.12) | [1] |

| m2Cz-TAn-CN (doped emitter) | ITO/DNTPD/NPB/Host:m2Cz-TAn-CN/Alq3/LiF/Al | 7.28% | Deep-blue (0.14, 0.09) | [1] |

| PPI-AN-BI (non-doped emitter) | ITO/TAPC/PPI-AN-BI/TPBi/LiF/Al | 8.4% | Deep-blue (0.15, 0.15) | [2] |

Organic Field-Effect Transistors (OFETs)

The planar structure of the anthracene core is conducive to strong intermolecular π-π interactions in the solid state, which is essential for efficient charge transport.[3] This makes anthracene derivatives promising materials for the semiconductor layer in OFETs. By modifying the substituents at the 9 and 10 positions, the molecular packing and, consequently, the charge carrier mobility can be controlled. Anthracene-based semiconductors are known for their good air stability and can be processed using vacuum deposition or solution-based techniques.[3]

Charge Carrier Mobility for Anthracene-Based OFETs:

| Anthracene Derivative | Deposition Method | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Anthracene | Vacuum Evaporation | 5.76 x 10⁻² | - | > 5 x 10⁴ | [4] |

| Phenyl-anthracene core | Not specified | Up to 10 | - | - | [5] |

| AnE-PVstat polymer | Spin Coating | ~10⁻⁴ | ~10⁻³ | - | [4] |

Experimental Protocols

Synthesis of 9,10-Diaryl-anthracene via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of a 9,10-diaryl-anthracene derivative from 9,10-dibromoanthracene.

Materials:

-

9,10-Dibromoanthracene

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Potassium carbonate (K₂CO₃) (base)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), arylboronic acid (2.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the organic solvents using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 9,10-diaryl-anthracene derivative.

Fabrication of a Simple OLED Device

This protocol outlines the fabrication of a multi-layer OLED using a 9,10-disubstituted anthracene derivative as the emissive layer via thermal evaporation.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrate

-

Hole Injection Layer (HIL) material (e.g., DNTPD)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material (the synthesized anthracene derivative)

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

-

Cathode material (e.g., Aluminum, Al)

-

Vacuum thermal evaporation system

-

Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

-

UV-Ozone cleaner

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrate by sequentially sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and then treat it with UV-Ozone for 15 minutes to improve the work function of the ITO.

-

Organic Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 1-2 Å/s):

-

HIL (e.g., DNTPD, 60 nm)

-

HTL (e.g., NPB, 20 nm)

-

EML (anthracene derivative, 30 nm)

-

ETL (e.g., Alq₃, 20 nm)

-

-

Cathode Deposition: Deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) without breaking the vacuum.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

-

Characterization: Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency of the fabricated OLED device.

Visualizations

Caption: Synthetic scheme for 9,10-diaryl-anthracene.

Caption: A typical multi-layer OLED device structure.

Caption: Experimental workflow from synthesis to characterization.

References

- 1. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

Application Notes and Protocols: 9-Bromo-10-iodoanthracene as a Precursor for Advanced OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-iodoanthracene is a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its unique structure, featuring two different halogen atoms at the 9 and 10 positions of the anthracene core, allows for selective and sequential functionalization through cross-coupling reactions. This enables the precise tuning of the electronic and photophysical properties of the resulting materials, making them highly suitable for use in various layers of an OLED device, including the emissive and charge transport layers. The rigid and planar anthracene core provides a robust, highly fluorescent platform, particularly for blue-emitting materials, which are crucial for full-color displays and white lighting applications.

The strategic placement of bromine and iodine atoms allows for regioselective substitution, as the carbon-iodine bond is more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. This feature is highly advantageous for the rational design and synthesis of a wide range of 9,10-disubstituted anthracene derivatives with tailored properties for enhanced OLED performance.

Applications in OLEDs

Derivatives of this compound are versatile components in the fabrication of high-performance OLEDs. They can be functionalized to serve as:

-

Blue Emitters: The anthracene core is an excellent blue-emitting chromophore. By attaching various aromatic or electron-donating/withdrawing groups, the emission color can be fine-tuned to achieve the desired blue hue with high quantum efficiency.

-

Host Materials: 9,10-disubstituted anthracene derivatives can be designed to have a wide bandgap and suitable energy levels to act as host materials for phosphorescent or fluorescent emitters.

-

Charge Transport Materials: By incorporating charge-transporting moieties, these derivatives can be tailored for use as hole-transporting (HTL) or electron-transporting (ETL) materials, contributing to improved charge injection and balance within the OLED device.

Data Presentation

Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives

| Compound Name | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| 9,10-diphenylanthracene | 375, 395 | 418, 440 | ~1.0 | [1] |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 376, 396 | 419, 442 | 0.95 | [1] |

| 4-(10-phenylanthracen-9-yl)benzonitrile | 378, 398 | 422, 445 | 0.92 | [1] |

| 9,10-di(thiophen-2-yl)anthracene | 425 | 450, 478 | 0.08 | [1] |

Performance of OLEDs Incorporating Anthracene Derivatives

| Emitting Material/Host | Dopant | Max EQE (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |

| TPA-TAn-DMAC (non-doped) | - | 4.9 | - | (0.14, 0.18) | [2] |

| Cz-TAn-DMAC (doped) | - | 4.8 | - | (0.15, 0.08) | [2] |

| IP-An-PPI (doped) | - | 7.51 | - | (0.150, 0.118) | [3] |

| BH-9PA | DSA-Ph | - | 7.03 | - | [4] |

| BH-9PA | BD-6MDPA | - | 6.60 | - | [4] |

Experimental Protocols

General Protocol for Sequential Suzuki Cross-Coupling of this compound

This protocol describes a general method for the selective synthesis of unsymmetrical 9,10-disubstituted anthracene derivatives. The higher reactivity of the C-I bond allows for the first coupling reaction to occur at the 10-position, followed by a second coupling at the 9-position.

Step 1: First Suzuki Coupling (at the 10-position)

-

Reaction Setup: In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 3:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 9-bromo-10-arylanthracene intermediate.

Step 2: Second Suzuki Coupling (at the 9-position)

-

Reaction Setup: In a nitrogen-purged Schlenk flask, combine the purified 9-bromo-10-arylanthracene from Step 1 (1.0 eq.), the second arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture as in Step 1.

-

Reaction Execution: Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Follow the same work-up procedure as in Step 1. Purify the final 9,10-diarylanthracene product by column chromatography and/or recrystallization. For high-purity materials required for OLED fabrication, further purification by sublimation is recommended.

General Protocol for OLED Device Fabrication

This protocol outlines the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum chamber.

-

Substrate Preparation: Start with pre-cleaned indium tin oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

Organic Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers by thermal evaporation. A typical device structure might be:

-

Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

-

Hole Transport Layer (HTL): e.g., NPB

-

Emissive Layer (EML): The synthesized 9,10-disubstituted anthracene derivative (as a host or emitter, potentially doped with another material).

-

Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

-

Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)

-

-

Cathode Deposition: Without breaking the vacuum, deposit a metal cathode, typically aluminum (Al), on top of the organic stack.

-

Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

-

Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated OLED device.

Visualizations

Caption: Synthesis of 9,10-disubstituted anthracene OLED materials.

Caption: OLED device fabrication workflow.

Caption: Schematic of a multilayer OLED device structure.

References

- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. catalog.mercer.edu [catalog.mercer.edu]

- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Photophysical Properties of 9-Bromo-10-iodoanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photophysical properties of 9-Bromo-10-iodoanthracene and its derivatives. The introduction of heavy atoms, such as bromine and iodine, onto the anthracene core dramatically influences its excited state dynamics, leading to unique photophysical characteristics that are of significant interest for various applications, including photosensitization in biological systems and materials science.

Application Notes

The Heavy-Atom Effect in this compound

The presence of bromine and iodine atoms at the 9 and 10 positions of the anthracene ring system is the primary determinant of the photophysical behavior of this compound. This is due to the "internal heavy-atom effect," which enhances spin-orbit coupling.[1][2] Spin-orbit coupling is the interaction between an electron's spin angular momentum and its orbital angular momentum. In molecules containing heavy atoms (those with high atomic numbers), this interaction becomes more pronounced and facilitates transitions between electronic states of different spin multiplicity, which are otherwise "forbidden."[2]

Specifically, the heavy-atom effect significantly increases the rate of intersystem crossing (ISC), a non-radiative process where a molecule in an excited singlet state (S₁) transitions to a triplet state (T₁).[1] Consequently, the fluorescence quantum yield of this compound is expected to be significantly lower than that of unsubstituted anthracene, as the excited singlet state is rapidly depopulated through ISC to the triplet state. Conversely, the triplet quantum yield is expected to be high.

This efficient population of the triplet state makes this compound and similar derivatives potent photosensitizers. A photosensitizer is a molecule that can be excited by light and then transfer its energy to other molecules. In the presence of molecular oxygen (which has a triplet ground state), the excited triplet state of the haloanthracene can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This process is a key mechanism in photodynamic therapy (PDT), where singlet oxygen is used to induce cytotoxicity in cancer cells or destroy pathogenic microbes.

Potential Applications in Drug Development and Research

The unique photophysical properties of this compound derivatives open up several avenues for application in drug development and scientific research:

-

Photodynamic Therapy (PDT): As efficient triplet sensitizers, these compounds are promising candidates for use as PDT agents. Their ability to generate singlet oxygen upon photoexcitation can be harnessed to selectively destroy diseased tissues. Further derivatization could be employed to enhance solubility in biological media and target specific cell types.

-

Photosensitizers for Organic Synthesis: The generation of singlet oxygen can also be utilized in various chemical reactions, such as [4+2] cycloadditions and ene reactions.

-

Probes for Triplet State Quenching: The long-lived triplet state of these molecules can be used to study the quenching effects of various analytes, providing insights into reaction mechanisms and molecular interactions.

-

Materials for Organic Electronics: While the high rate of intersystem crossing is detrimental for fluorescent applications like organic light-emitting diodes (OLEDs), the efficient generation of triplet excitons could be explored in other areas of organic electronics, such as phosphorescent devices or photon upconversion systems.[3]

Data Presentation

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Phosphorescence Lifetime (τp) |

| Anthracene | 356 | 380, 401, 425 | 0.27 - 0.36[4] | 0.64 - 0.73 | ~10 ms |

| 9,10-Dibromoanthracene | ~380 | ~410 | Low | High | Shorter than anthracene |

| 9,10-Dichloroanthracene | ~375 | ~405 | Moderate | Moderate | - |

Note: The values for the dihaloanthracenes are qualitative descriptions based on the established principles of the heavy-atom effect. It is expected that this compound would exhibit an even lower fluorescence quantum yield and a higher triplet quantum yield compared to 9,10-dibromoanthracene due to the heavier iodine atom.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Φf)

The absolute fluorescence quantum yield can be determined using a spectrofluorometer equipped with an integrating sphere.

Materials and Equipment:

-

Spectrofluorometer with an integrating sphere accessory

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., cyclohexane, spectroscopic grade)

-

This compound derivative

-

Reference standard (optional, for relative method), e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane.[5]

Protocol (Absolute Method):

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Record the spectrum of the excitation light scattering (the "blank" or "scatter" spectrum).

-

Sample Measurement: Replace the blank cuvette with the sample cuvette in the integrating sphere. Record the emission spectrum of the sample. This spectrum will contain both the scattered excitation light and the fluorescence emission from the sample.

-

Data Analysis:

-

Integrate the area of the scattered excitation light in the blank spectrum (L_a).

-

Integrate the area of the scattered excitation light in the sample spectrum (L_c).

-

Integrate the area of the fluorescence emission in the sample spectrum (E_c).

-

Calculate the fluorescence quantum yield using the following equation: Φf = E_c / (L_a - L_c)

-

-

Corrections: Ensure that the spectra are corrected for the wavelength-dependent response of the detector and the instrument's optical components.

Measurement of Phosphorescence Lifetime (τp)

Phosphorescence lifetimes are typically longer than fluorescence lifetimes and can be measured using time-resolved spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC) for shorter-lived phosphorescence or Multichannel Scaling (MCS) for longer-lived phosphorescence.

Materials and Equipment:

-

Pulsed light source (laser or flashlamp) with a repetition rate appropriate for the expected lifetime.

-

Sample holder and cryostat (for low-temperature measurements to enhance phosphorescence).

-

Monochromator.

-

Photomultiplier tube (PMT) or other sensitive photodetector.

-

TCSPC or MCS electronics.

-

Solvent (often a rigid matrix at low temperature, like a frozen glass).

-

This compound derivative.

-

Degassing equipment (e.g., freeze-pump-thaw apparatus) to remove oxygen, which quenches the triplet state.

Protocol (using MCS for long lifetimes):

-

Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent. Degas the solution thoroughly to remove dissolved oxygen. If measuring at low temperature, use a solvent that forms a clear glass upon freezing (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).

-

Instrument Setup:

-

Mount the sample in the sample holder, and if necessary, cool it to the desired temperature (e.g., 77 K with liquid nitrogen).

-

Set the excitation wavelength of the pulsed light source to an absorption band of the sample.

-

Set the emission monochromator to the peak of the phosphorescence emission.

-

Configure the MCS electronics with an appropriate time window and number of channels to capture the entire decay of the phosphorescence.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The MCS system will record the number of photons arriving at the detector as a function of time after each excitation pulse.

-

Accumulate data over many pulses to build up a decay curve with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Fit the phosphorescence decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the phosphorescence lifetime (τp). The decay is typically modeled by the equation: I(t) = I₀ * exp(-t/τp), where I(t) is the intensity at time t, I₀ is the initial intensity, and τp is the phosphorescence lifetime.

-

Visualizations

Caption: Jablonski diagram illustrating the photophysical pathways for this compound.

Caption: Workflow for absolute fluorescence quantum yield measurement.

References

- 1. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. omlc.org [omlc.org]

- 5. 9,10-Diphenylanthracene [omlc.org]

Application Notes and Protocols for 9-Bromo-10-iodoanthracene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 9-Bromo-10-iodoanthracene as a diene in Diels-Alder reactions. While specific literature on this exact reactant is limited, the following information is extrapolated from established principles and experimental data for structurally similar 9,10-disubstituted anthracenes. This document serves as a predictive guide for researchers exploring the synthesis of novel triptycene-like structures and other complex molecules.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. Anthracene and its derivatives are commonly employed as dienes in these reactions, reacting across their central 9 and 10 positions. The resulting products, often triptycene derivatives, possess a rigid, three-dimensional structure, making them valuable scaffolds in materials science, host-guest chemistry, and as building blocks for drug development. This compound offers a unique substitution pattern that can be further functionalized post-cycloaddition, opening avenues for the synthesis of complex molecular architectures.

Reactivity and Regioselectivity

In a typical Diels-Alder reaction, the central ring of the anthracene core acts as the diene. The presence of bulky halogen substituents at the 9 and 10 positions can influence the reactivity of the diene. While electron-withdrawing groups on the anthracene can sometimes decrease reactivity, the primary driving force for the reaction is the formation of a more stable sigma-bond framework in the product. The reaction of this compound with a dienophile is expected to proceed across the 9,10-positions to yield the corresponding Diels-Alder adduct.

Potential Applications

The resulting Diels-Alder adducts from this compound can serve as versatile intermediates. The bromine and iodine atoms provide orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide range of functional groups. This dual-functionalization capability is highly valuable in the construction of complex molecules for applications in:

-

Materials Science: Synthesis of novel polymers and molecular materials with tailored electronic and photophysical properties.

-

Drug Discovery: Creation of rigid scaffolds for the development of new therapeutic agents. The triptycene core can be used to orient pharmacophoric groups in a precise three-dimensional arrangement.

-

Supramolecular Chemistry: Construction of molecular cages, clips, and hosts for sensing and molecular recognition.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Diels-Alder reactions of related 9-substituted and 9,10-disubstituted anthracenes with various dienophiles. This data can be used to estimate the expected outcomes for reactions involving this compound.

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Anthracene | Maleic Anhydride | Xylene | Reflux (~140) | 30 min | ~90% | Generic Lab Protocol |

| 9-Bromoanthracene | Acrylonitrile | Xylene (Microwave) | 150 | 30 min | 85% (ortho/meta mixture) | Journal of King Saud University - Science (2021) |

| 9-Bromoanthracene | 2-Chloroacrylonitrile | Xylene (Microwave) | 150 | 30 min | 90% (mainly ortho) | Journal of King Saud University - Science (2021) |

| 9,10-Dimethylanthracene | N-ethylmaleimide | Toluene | 110 | 24 h | >95% | Synthetic Example |

Experimental Protocols

The following are detailed protocols for the Diels-Alder reaction of this compound with maleic anhydride, a commonly used dienophile. These protocols are based on established procedures for similar anthracene derivatives.

Protocol 1: Thermal Diels-Alder Reaction in Solution

Objective: To synthesize 9-Bromo-10-iodo-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of hot anhydrous xylene.

-

Addition of Dienophile: To the stirred solution, add maleic anhydride (1.1 eq).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 140°C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the fluorescent anthracene starting material is a good indicator of reaction completion. The reaction is expected to take several hours.

-

Cooling and Crystallization: Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. Further cool the flask in an ice bath to promote crystallization of the product.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold xylene to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain the purified Diels-Alder adduct.

-